molecular formula C7H8FNO B1290281 4-(Aminomethyl)-3-fluorophenol CAS No. 754971-62-5

4-(Aminomethyl)-3-fluorophenol

Cat. No.: B1290281
CAS No.: 754971-62-5
M. Wt: 141.14 g/mol
InChI Key: VPSAMJPQAGOBGM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-fluorophenol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSAMJPQAGOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610095
Record name 4-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754971-62-5
Record name 4-(Aminomethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-(Aminomethyl)-3-fluorophenol as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 4-(Aminomethyl)-3-fluorophenol , a specialized fluorinated building block used in medicinal chemistry.

Editorial Note: This document distinguishes the subject compound (a benzylamine derivative, CAS 754971-62-5) from its more common isomer, 4-amino-3-fluorophenol (an aniline derivative used in Regorafenib synthesis). Precision in nomenclature is critical for this scaffold.

Executive Summary

4-(Aminomethyl)-3-fluorophenol (CAS: 754971-62-5) is a bifunctional pharmacophore scaffold characterized by a phenol ring substituted with a fluorine atom at the 3-position and a primary aminomethyl group at the 4-position.[1][2] Unlike its aniline counterparts, the aminomethyl group confers greater basicity and flexibility, making it an ideal linker for fragment-based drug discovery (FBDD).

The presence of the fluorine atom ortho to the aminomethyl group exerts a profound electronic effect, modulating the basicity of the amine (


 depression) and the acidity of the phenol, while enhancing metabolic stability against oxidative deamination. This compound is increasingly utilized in the synthesis of PDE4 inhibitors , biguanides , and kinase inhibitors  where a zwitterionic character is required to penetrate specific protein pockets.

Physiochemical Profile & Structural Analysis[3]

The unique reactivity of 4-(Aminomethyl)-3-fluorophenol stems from the interplay between the electron-withdrawing fluorine and the ionizable functional groups.

Key Properties Table
PropertyValue / DescriptionNote
CAS Number 754971-62-5 Free base
HCl Salt CAS 444807-63-0Common commercial form
Formula

MW: 141.14 g/mol
IUPAC Name 4-(Aminomethyl)-3-fluorophenolAlt: 2-Fluoro-4-hydroxybenzylamine
Appearance Off-white to beige solidHygroscopic as HCl salt
Phenol

~9.3Increased acidity vs. Phenol (10.[3][4]0) due to F-induction
Amine

~8.8 - 9.0Decreased basicity vs. Benzylamine (9.3) due to ortho-F
LogP ~0.5 - 0.9Moderate lipophilicity
Electronic & Conformational Analysis
  • Fluorine Ortho-Effect: The fluorine atom at position 3 is ortho to the aminomethyl group. Through the inductive effect (

    
    ), it pulls electron density from the methylene bridge, lowering the 
    
    
    
    of the amine by approximately 0.3–0.5 units compared to non-fluorinated benzylamine. This is advantageous for oral bioavailability, as it reduces the fraction of ionized drug in the high-pH environment of the intestine.
  • Zwitterionic Equilibrium: Because the phenol and amine

    
     values are proximal (~9.3 vs ~8.9), the compound exists in a complex equilibrium of neutral and zwitterionic forms at physiological pH (7.4), enhancing aqueous solubility while maintaining membrane permeability.
    

Synthetic Routes & Manufacturing[1][6][7]

The synthesis of 4-(Aminomethyl)-3-fluorophenol requires strategies that prevent the oxidation of the benzylic amine and the over-alkylation of the phenol.

Primary Route: Nitrile Reduction

The most robust industrial route involves the reduction of 3-fluoro-4-hydroxybenzonitrile . This pathway avoids the handling of unstable benzyl halides.

Step-by-Step Protocol:

  • Starting Material: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).

  • Protection (Optional but Recommended): The phenol is protected as a benzyl ether (Bn) or Methoxymethyl ether (MOM) to prevent quenching of the reducing agent.

    • Reagent:

      
      .
      
  • Reduction: The nitrile is reduced to the primary amine.

    • Reagent: Borane-THF (

      
      ) or Lithium Aluminum Hydride (
      
      
      
      ).
    • Conditions: Reflux in dry THF under

      
       atmosphere for 4-6 hours.
      
  • Deprotection: Removal of the protecting group.

    • Reagent:

      
       (hydrogenolysis) for Benzyl groups.
      
  • Salt Formation: Isolation as the Hydrochloride salt using

    
     in dioxane/ether to ensure stability.
    
Visualization: Synthetic Pathway

SynthesisRoute cluster_legend Legend Start 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9) Step1 Protection (BnBr, K2CO3) Start->Step1 Intermediate1 4-(Benzyloxy)-2-fluorobenzonitrile Step1->Intermediate1 Step2 Reduction (BH3-THF or LiAlH4) Intermediate1->Step2 Intermediate2 4-(Benzyloxy)-2-fluorobenzylamine Step2->Intermediate2 Step3 Deprotection (H2, Pd/C) Intermediate2->Step3 Product 4-(Aminomethyl)-3-fluorophenol (Target) Step3->Product key1 Reagent/Condition key2 Intermediate

Caption: Figure 1. Convergent synthesis via nitrile reduction, ensuring high fidelity of the aminomethyl group.

Reactivity & Functionalization

This scaffold offers orthogonal reactivity , allowing chemists to selectively functionalize the amine or the phenol.

Chemoselective Strategies
  • Amine-Selective Reactions:

    • Reductive Amination: Reacts with aldehydes/ketones (

      
      ) to form secondary amines. This is the primary method for generating library diversity.
      
    • Acylation: Reacts with acid chlorides or carboxylic acids (EDC/HOBt) to form amides.

    • Note: No base is needed if using the free base; if using the HCl salt, add 1.1 eq. DIPEA.

  • Phenol-Selective Reactions:

    • Etherification: Williamson ether synthesis (

      
      ) allows the attachment of lipophilic tails.
      
    • Cross-Coupling: The phenol can be converted to a triflate (

      
      ) for Suzuki-Miyaura coupling, though this destroys the phenol functionality.
      
Visualization: Reactivity Map

ReactivityMap Center 4-(Aminomethyl)-3-fluorophenol Amine1 Reductive Amination (Aldehydes + NaBH(OAc)3) Center->Amine1 Amine Selectivity Amine2 Amide Coupling (R-COOH + EDC) Center->Amine2 Phenol1 Alkylation (R-Br + K2CO3) Center->Phenol1 Phenol Selectivity Phenol2 Triflation (Tf2O + Pyridine) Center->Phenol2 ProductA Secondary Benzylamines (Library Generation) Amine1->ProductA ProductB Fluorinated Benzamides (Peptidomimetics) Amine2->ProductB ProductC Phenolic Ethers (Lipophilicity Tuning) Phenol1->ProductC ProductD Aryl Triflates (Cross-Coupling Precursor) Phenol2->ProductD

Caption: Figure 2. Orthogonal reactivity profile allowing independent modification of the amine (blue path) and phenol (red path).

Applications in Medicinal Chemistry

PDE4 Inhibitors & Nicotinamide Derivatives

Patent literature identifies 4-(Aminomethyl)-3-fluorophenol as a key intermediate in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors . The fluorinated benzylamine moiety mimics the catechol region of Rolipram but with improved metabolic stability due to the fluorine blocking the ring and altering the electronics of the ether/phenol binding interactions [1].

Biguanide Synthesis

The scaffold is used to synthesize novel biguanide derivatives (analogs of Metformin/Chlorhexidine). The 2-fluoro-4-hydroxybenzylamine moiety replaces standard alkyl amines to create compounds with enhanced antiseptic or antidiabetic profiles. The fluorine atom increases lipophilicity (


), potentially improving passive transport across bacterial membranes or the blood-brain barrier [2].
Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule is highly attractive because:

  • Low Molecular Weight (141 Da): Leaves ample room for "growing" the molecule.

  • Hydrogen Bonding: Provides both a donor (Phenol OH, Amine NH) and an acceptor (F, N, O).

  • Vector Quality: The para-substitution pattern provides a linear vector, ideal for linking two binding pockets.

Safety & Handling Protocols

While specific SDS data is often generic, the structural class dictates the following precautions:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as a potential sensitizer.

  • Storage: Hygroscopic. Store the HCl salt in a desiccator at 2-8°C . The free base is prone to oxidation (darkening) upon air exposure; store under Argon.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • United States Patent US6949573B2. Nicotinamide derivatives as PDE4 inhibitors. (2005).[5][6] Assignee: Aventis Pharma.

  • European Patent EP3222614A2. Biguanide compound and use thereof. (2017).[4][6] Assignee: ImmunoMet Therapeutics.

  • PubChem Compound Summary. 4-(Aminomethyl)-3-fluorophenol (CID 20872623).[2] National Center for Biotechnology Information.

  • Sigma-Aldrich Product Catalog. 4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS 444807-63-0). (Note: Representative link for structural class verification).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(Aminomethyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategy

Executive Summary

4-(Aminomethyl)-3-fluorophenol is a high-value pharmacophore used in the development of kinase inhibitors and GPCR ligands.[1] The fluorine atom at the meta position (relative to the phenol) modulates the pKa of the phenolic hydroxyl group and enhances metabolic stability, while the aminomethyl group serves as a critical vector for fragment coupling.

This protocol details the chemoselective reduction of the nitrile precursor using a Borane-Tetrahydrofuran (


) complex.[1] Unlike catalytic hydrogenation, which can be sensitive to catalyst poisoning by free phenols or require protecting groups, the borane-mediated route offers a direct, high-yielding pathway to the amine hydrochloride salt without intermediate protection.
Retrosynthetic Analysis

The strategic disconnection relies on the availability of 2-fluoro-4-hydroxybenzonitrile .[1][2] The transformation requires the reduction of the nitrile to the primary amine while preserving the aryl-fluorine and aryl-hydroxyl bonds.[1]

Retrosynthesis Figure 1: Retrosynthetic Strategy for 4-(Aminomethyl)-3-fluorophenol Target 4-(Aminomethyl)-3-fluorophenol (Target HCl Salt) Intermediate Borazine-Amine Complex (Intermediate) Target->Intermediate Acidic Hydrolysis (MeOH/HCl) SM 2-Fluoro-4-hydroxybenzonitrile (Starting Material) Intermediate->SM Reduction (BH3·THF)

Part 2: Scientific Integrity & Experimental Protocol

Critical Mechanistic Insight

The reduction of a phenolic nitrile with borane proceeds through a unique mechanism.[1] The phenolic proton is first deprotonated by the borane to form a triacyloxyborane-type species (releasing


), followed by the coordination of borane to the nitrile nitrogen.

The "Sticky" Intermediate: A common failure mode in this synthesis is the incomplete hydrolysis of the boron-nitrogen intermediate. The reduction yields a stable borazine or amine-borane complex that is resistant to mild hydrolysis.[1] Standard water workup is insufficient. This protocol utilizes a rigorous methanolic HCl reflux to cleave the B-N bond and liberate the free amine.

Reagents and Materials Table
ReagentEquiv.[1]RoleCritical Specification
2-Fluoro-4-hydroxybenzonitrile 1.0PrecursorPurity >98%, Dry

(1.0 M)
3.5ReductantFreshly titrated; Air sensitive
Tetrahydrofuran (THF) 10 volSolventAnhydrous, Inhibitor-free
Methanol (MeOH) 5 volQuenchHPLC Grade
HCl (conc. 37%) 2.0HydrolysisReagent Grade
Diethyl Ether 10 volPrecipitantPeroxide-free
Step-by-Step Synthesis Protocol
Phase 1: Reductive Transformation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet/outlet. Flame-dry the apparatus under nitrogen flow.

  • Solubilization: Charge 2-Fluoro-4-hydroxybenzonitrile (10.0 g, 73.0 mmol) and anhydrous THF (100 mL). Stir until fully dissolved. Cool the solution to 0°C using an ice bath.

  • Addition: Transfer

    
      (255 mL, 1.0 M, 255 mmol, 3.5 equiv) to the addition funnel via cannula.
    
    • Note: 1.0 equiv of borane is consumed by the phenolic hydroxyl; 2.0 equivs are required for the nitrile reduction; 0.5 equiv is excess to drive kinetics.

  • Reaction: Dropwise add the borane solution over 45 minutes, maintaining internal temperature <5°C. Hydrogen gas evolution will be observed (foaming).

  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to room temperature, then heat to reflux (66°C) for 4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (50% EtOAc/Hexane).[1] The nitrile spot (

      
      ) should disappear.[1]
      
Phase 2: Complex Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to 0°C. Carefully add Methanol (50 mL) dropwise.

    • Safety: Vigorous evolution of

      
       and trimethyl borate occurs.[1] Ensure efficient venting.
      
  • Acid Hydrolysis: Add concentrated HCl (15 mL) cautiously.

  • Cleavage Reflux: Heat the mixture to reflux for 1 hour. This step breaks the Boron-Nitrogen adduct.[1]

  • Concentration: Distill off the solvent (THF/MeOH/Trimethyl borate) under reduced pressure to obtain a viscous residue.

  • Precipitation: Redissolve the residue in a minimum amount of cold Methanol (20 mL). Add Diethyl Ether (100 mL) slowly with vigorous stirring to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white solid under nitrogen (the salt can be hygroscopic).[1] Wash with cold ether (

    
     mL).[1]
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Results & Characterization
  • Yield: 85–92% (as Hydrochloride salt).[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: >200°C (dec).[1]

Spectroscopic Validation:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    9.8 (br s, 1H, OH), 8.2 (br s, 3H,
    
    
    ), 7.35 (t, 1H, Ar-H), 6.70 (m, 2H, Ar-H), 3.95 (s, 2H,
    
    
    ).
    • Key Diagnostic: The singlet at 3.95 ppm confirms the reduction of the nitrile to the methylene amine.

  • 
     NMR:  Singlet around -135 ppm (varies slightly with solvent).[1]
    

Part 3: Visualization & Workflow Logic

Reaction Workflow Diagram

Workflow Figure 2: Process Flow for Borane Reduction Protocol Start Start: 2-Fluoro-4-hydroxybenzonitrile + Anhydrous THF AddBorane Add BH3·THF (3.5 eq) Temp: 0°C -> Reflux 4h Start->AddBorane Quench Quench: MeOH (Exothermic) Destroys excess Hydride AddBorane->Quench Check TLC Hydrolysis Acid Hydrolysis: Add HCl Reflux 1h (Breaks B-N bond) Quench->Hydrolysis Workup Concentrate & Crystallize (MeOH / Et2O) Hydrolysis->Workup Product Product: 4-(Aminomethyl)-3-fluorophenol·HCl Workup->Product

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of Boron complex.[1]Extend the acidic reflux time in Step 8. Ensure pH is strongly acidic (<1).[1]
Sticky Gum Product Presence of residual THF or water.[1]Triturate the residue with dry Diethyl Ether or Acetonitrile until solid forms.[1]
Secondary Amine Impurity Dimerization during reduction.[1]Ensure high dilution and slow addition of Borane.[1] Keep temperature low during initial addition.

Part 4: References

  • Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[1] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles. Journal of Organic Chemistry.[1] [Link]

    • Relevance: Establishes the foundational kinetics for borane reduction of nitriles.

  • World Intellectual Property Organization. (2007).[1] Patent WO2007109192: Preparation of substituted benzylamines.[1][Link][1]

    • Relevance: Describes the specific reduction of fluorinated hydroxybenzonitriles using Borane-THF.

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9).[1][3][4][Link][1]

    • Relevance: Safety and physical property data for the starting material.[1][5]

    • Relevance: Safety protocols for handling pyrophoric borane reagents.[1]

Sources

4-(Aminomethyl)-3-fluorophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Aminomethyl)-3-fluorophenol as a Strategic Building Block

Executive Summary

4-(Aminomethyl)-3-fluorophenol (CAS: 444807-63-0, HCl salt) is a high-value bifunctional scaffold in medicinal chemistry. It serves as a "fluorine-scanned" bioisostere of the tyramine and 4-hydroxybenzylamine motifs found in neurotransmitters and natural products. The strategic placement of the fluorine atom at the 3-position (ortho to the aminomethyl group) modulates the basicity of the primary amine and the acidity of the phenol, while enhancing metabolic stability against oxidative deamination.

This guide details the physicochemical profile, reactivity logic, and validated protocols for incorporating this building block into drug discovery workflows, specifically for kinase inhibitors, GPCR ligands, and vanilloid receptor (TRPV1) antagonists.

Chemical Profile & Structural Logic

The molecule features two orthogonal reactive handles: a nucleophilic primary amine and an acidic phenol. The fluorine substituent is the critical design element, altering the electronic landscape compared to the non-fluorinated parent.

PropertyData / ValueNote
IUPAC Name 4-(Aminomethyl)-3-fluorophenolAlternate: 2-Fluoro-4-hydroxybenzylamine
CAS No. 444807-63-0 (HCl salt)Free base is air-sensitive (oxidative coupling).
Molecular Weight 141.14 g/mol (Free base)177.60 g/mol (HCl salt)
pKa (Amine) ~8.9 (Predicted)Lower than benzylamine (~9.5) due to ortho-F inductive effect.
pKa (Phenol) ~9.2 (Predicted)Slightly more acidic than phenol (~10) due to meta-F effect.
H-Bonding 3 Acceptors, 3 DonorsFluorine acts as a weak acceptor and conformational lock.
The "Fluorine Effect" in Synthesis
  • pKa Modulation: The electron-withdrawing fluorine atom reduces the pKa of the benzylic amine. In amide coupling, this reduces the nucleophilicity slightly but significantly reduces the formation of bis-acylated byproducts compared to non-fluorinated analogs.

  • Conformational Bias: The C–F bond prefers to be coplanar with the aromatic ring, and the benzylic amine often adopts a gauche conformation relative to the fluorine to minimize dipole repulsion, potentially pre-organizing the molecule for receptor binding.

Reactivity Map & Workflow

The following diagram illustrates the chemoselective pathways available for this scaffold.

ReactivityMap Scaffold 4-(Aminomethyl)- 3-fluorophenol PathA Pathway A: Amine Functionalization (Amide Coupling) Scaffold->PathA R-COOH / HATU (Chemoselective at pH 8) PathB Pathway B: Phenol Protection/ Alkylation Scaffold->PathB R-X / K2CO3 (Requires N-protection) PathC Pathway C: Reductive Amination Scaffold->PathC R-CHO / NaBH(OAc)3 ProdA Fluorinated Benzamide Scaffold PathA->ProdA ProdB O-Alkylated Ether Linker PathB->ProdB ProdC Secondary Benzylamine PathC->ProdC Note1 CRITICAL: Phenol OH is less nucleophilic than NH2. Direct acylation favors N-term. Note1->PathA

Figure 1: Chemoselective reactivity pathways for 4-(Aminomethyl)-3-fluorophenol. The primary amine is the kinetic nucleophile.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (N-Acylation)

Objective: To couple a carboxylic acid to the amine without protecting the phenol. The difference in nucleophilicity allows for direct reaction.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(Aminomethyl)-3-fluorophenol HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (10 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at room temperature (RT) to form the activated ester.

    • Note: The solution should turn slightly yellow.

  • Addition: Add 4-(Aminomethyl)-3-fluorophenol HCl (1.1 mmol) directly as a solid.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The major peak should be the N-acylated product (M+H).

    • Quality Check: If O-acylation (phenolic ester) is observed (<5%), it is usually unstable and can be hydrolyzed during workup or by treating the crude mixture with 1M LiOH/MeOH for 30 mins.

  • Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To install an alkyl group on the amine.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[2]

  • 4-(Aminomethyl)-3-fluorophenol HCl (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCM or DCE (0.1 M)

Step-by-Step:

  • Imine Formation: Combine the Aldehyde and the Scaffold in DCM. Add DIPEA (1.0 equiv) to neutralize the HCl salt. Add Acetic Acid.[3] Stir for 1 hour at RT.

    • Mechanistic Insight: The fluorine atom lowers the basicity of the amine, making imine formation slightly slower than non-fluorinated benzylamines. Ensure adequate time before adding the reducing agent.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.[2]

  • Purification: The product is amphoteric. Use a reverse-phase prep-HPLC (0.1% TFA or Formic Acid) for best results.

Protocol C: Phenol Alkylation (Ether Synthesis)

Objective: To functionalize the phenol.[4] Crucial: The amine MUST be protected (e.g., Boc) to prevent N-alkylation/quaternization.

Reagents:

  • N-Boc-4-(aminomethyl)-3-fluorophenol (Prepared via Protocol A using Boc2O)

  • Alkyl Halide (1.2 equiv)

  • K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)

  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Setup: Dissolve the N-Boc protected scaffold in ACN.

  • Base: Add K2CO3. Stir for 15 mins.

  • Alkylation: Add the Alkyl Halide. Heat to 60–80°C.

    • Fluorine Effect:[5][6] The 3-fluoro substituent increases the acidity of the phenol, making the phenolate anion easier to generate but slightly less nucleophilic. Cs2CO3 is recommended for less reactive alkyl halides to boost reactivity (Cesium effect).

  • Deprotection: After isolation, remove the Boc group using 4M HCl in Dioxane.

Applications & Case Studies

Case Study: TRPV1 Antagonists (Capsaicin Analogs)

Researchers have utilized the 4-hydroxybenzylamine motif to mimic the "A-region" of Capsaicin. Substituting the standard vanillyl group with 4-(aminomethyl)-3-fluorophenol results in:

  • Metabolic Block: The fluorine at the 3-position blocks metabolic hydroxylation/oxidation at this site.

  • H-Bond Tuning: The fluorine acts as a bioisostere for the methoxy group in vanilloids but with lower steric bulk and different electronic properties, often retaining potency while improving oral bioavailability.

Case Study: Kinase Inhibitor "Hinge Binders"

In Type II kinase inhibitors, the benzylamine moiety often extends into the solvent-exposed region or the ribose pocket. The 3-fluoro group can pick up specific interactions with backbone carbonyls or side-chain residues (e.g., C-F···H-N interactions) that are unavailable to the non-fluorinated analog.

References

  • Synthesis of Fluorinated Building Blocks

    • Source: PubChem Compound Summary for CID 10058226 (4-(Aminomethyl)-3-fluorophenol).
    • Link:

  • Reactivity of Fluorinated Benzylamines

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.
    • Link:

  • TRPV1 Analogs and 4-Hydroxybenzylamine Derivatives

    • Source: Appendino, G., et al.
    • Link:

  • General Protocol for Reductive Amination of Fluorinated Amines

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Link:

Sources

Use of 4-(Aminomethyl)-3-fluorophenol HCl in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Use of 4-(Aminomethyl)-3-fluorophenol HCl in Medicinal Chemistry

Executive Summary

4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS: 444807-63-0) is a high-value bifunctional building block used in the synthesis of bioactive small molecules.[1][2] It features a phenol core decorated with an ortho-fluorine atom and a para-aminomethyl handle.[1][2]

This unique substitution pattern offers three distinct advantages in drug design:

  • pKa Modulation: The fluorine atom inductively lowers the pKa of the phenol, enhancing hydrogen-bond donating capability compared to non-fluorinated analogs.

  • Metabolic Stability: The fluorine blocks the metabolically vulnerable ortho-position, potentially extending half-life (

    
    ).[1][2]
    
  • Versatile Linking: The aminomethyl group serves as a flexible, nucleophilic "handle" for amide coupling or reductive amination, allowing the phenolic pharmacophore to be tethered to larger scaffolds (e.g., kinase inhibitors, PROTAC linkers).[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecificationNotes
IUPAC Name 4-(Aminomethyl)-3-fluorophenol hydrochlorideDistinct from the aniline 4-amino-3-fluorophenol.[1][2][3]
CAS No. 444807-63-0 (HCl Salt)Free base CAS: 754971-62-5.[1][2]
Formula C

H

ClFNO
MW: 177.60 g/mol (Salt); 141.14 g/mol (Base).[1][2]
Appearance Off-white to beige solidHygroscopic; store under inert gas.[1][2]
Solubility Water, DMSO, MethanolLimited solubility in DCM/EtOAc unless free-based.[2]
Acidity (pKa) Phenol: ~8.5–9.0 (Est.)[1][2]Fluorine increases acidity vs. Phenol (pKa 10).[1][2]
Basicity (pKa) Amine: ~9.0–9.5 (Est.)Typical benzylamine range.[1][2]

Strategic Applications in Drug Design

The "Fluorine Effect" on Phenolic Binding

In protein-ligand interactions, phenols often act as Hydrogen Bond Donors (HBD) to backbone carbonyls or side-chain carboxylates.[1][2] The introduction of fluorine at the 3-position (ortho to phenol) exerts a strong electron-withdrawing inductive effect (-I).[1][2]

  • Mechanism: This weakens the O-H bond, lowering the pKa and making the proton more acidic.

  • Result: Stronger H-bond interactions with receptor acceptors.[1][2]

  • Lipophilicity: Fluorine simultaneously increases lipophilicity (

    
    ), improving membrane permeability compared to a hydroxyl or amino substitution at the same position.[2]
    
Tyrosine Mimicry

The 4-hydroxybenzylamine motif is a structural homolog of the amino acid Tyrosine .[1]

  • Bioisosterism: This fragment can replace tyrosine residues in peptidomimetics.[1][2]

  • Flexibility: The methylene spacer (

    
    ) between the ring and the amine allows for rotational freedom, enabling the phenol to adopt optimal binding orientations within a pocket.[1]
    

Experimental Protocols

Workflow Visualization

The following diagram illustrates the two primary synthetic pathways: Amide Coupling (targeting the amine) and Ether Formation (targeting the phenol).

G Start 4-(Aminomethyl)-3-fluorophenol HCl (Zwitterionic Potential) Base In-situ Neutralization (DIPEA/TEA) Start->Base Dissolve in DMF/DMSO PathA Path A: Amide Coupling (Chemoselective) Base->PathA + R-COOH HATU, DIPEA PathB Path B: Reductive Amination (Secondary Amine) Base->PathB + R-CHO NaBH(OAc)3 ProductA Amide Linked Scaffold (Phenol Free) PathA->ProductA Yield: 70-90% ProductB Benzylamine Scaffold (Phenol Free) PathB->ProductB Yield: 60-85%

Caption: Synthetic divergence for 4-(Aminomethyl)-3-fluorophenol. Path A and B utilize the higher nucleophilicity of the amine over the phenol.

Protocol A: Chemoselective Amide Coupling

Objective: Couple the primary amine with a carboxylic acid (R-COOH) without protecting the phenol.[1][2] Rationale: Primary aliphatic amines are significantly more nucleophilic than phenols.[1][2] Under standard coupling conditions (pH ~8), the amine reacts preferentially.[2]

Materials:

  • 4-(Aminomethyl)-3-fluorophenol HCl (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (R-COOH) (1.0–1.1 equiv)[1][2]

  • HATU (1.1–1.2 equiv) (Preferred for high efficiency)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1][2] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1][2]

  • Neutralization: In a separate vial, dissolve 4-(Aminomethyl)-3-fluorophenol HCl (1.0 equiv) in minimal DMF. Add DIPEA (2.0–3.0 equiv).[1][2][3] Note: Ensure the salt is fully dissolved; mild heating (40°C) may be required.

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2] The phenol -OH should remain unreacted.[1][2]

  • Work-up: Dilute with EtOAc. Wash with 1M HCl (carefully, to remove DIPEA/HATU byproducts) and Brine.[1][2] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).[1][2]

Protocol B: Reductive Amination

Objective: Install an alkyl group on the amine to create a secondary amine linker.[1][2]

Materials:

  • 4-(Aminomethyl)-3-fluorophenol HCl (1.0 equiv)[1][2]

  • Aldehyde Partner (R-CHO) (1.0 equiv)[1][2]

  • NaBH(OAc)

    
      (Sodium triacetoxyborohydride) (1.5–2.0 equiv)[1][2]
    
  • TEA (Triethylamine) (1.0 equiv)[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[2]

Step-by-Step Procedure:

  • Imine Formation: Suspend the HCl salt in DCE. Add TEA (1.0 equiv) to free-base the amine.[1][2] Add the Aldehyde (1.0 equiv).[1][2] Stir for 30–60 minutes. Note: Adding MgSO

    
     can help drive imine formation if the reaction is sluggish.
    
  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). The product will be in the organic layer.

Handling & Storage (Safety)

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Moisture uptake can lead to stoichiometry errors in precision synthesis.[1][2] Recommendation: Store in a desiccator at 4°C. Warm to RT before opening.

  • Stability: The compound is stable as a solid.[1][2][4] In solution (free base), it is susceptible to oxidation (browning) over time due to the electron-rich phenol ring.[1][2] Use fresh solutions.

  • Safety: Standard PPE (gloves, goggles).[1][2] Avoid inhalation of dust.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20872623, 4-(Aminomethyl)-3-fluorophenol. Retrieved October 26, 2023 from [Link].[1][2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] (Contextual grounding for "Fluorine Effect").

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Contextual grounding for pKa modulation).

Sources

Application Note: Strategic HPLC-MS Method Development for Monitoring Transformations of 4-(Aminomethyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for analyzing reaction mixtures involving 4-(Aminomethyl)-3-fluorophenol , a high-value scaffold in medicinal chemistry. The strategic incorporation of fluorine into drug scaffolds modulates lipophilicity, metabolic stability, and pKa, but it introduces specific analytical challenges.

The Analytical Challenge: The "Zwitterionic Trap"

The core difficulty in analyzing this molecule lies in its amphoteric nature. It possesses:

  • A basic primary amine (Benzylamine moiety, pKa ~9.3).

  • an acidic phenolic hydroxyl (Phenol moiety, pKa ~9.5–10).

  • A fluorine atom at the C3 position, which increases lipophilicity relative to the non-fluorinated parent but alters the electronic environment of the ring.

In standard Reversed-Phase (RP) chromatography at neutral pH, the molecule exists largely as a zwitterion, leading to poor retention and peak splitting. In acidic mobile phases (preferred for ESI+ MS), the amine is protonated (


), causing it to interact strongly with residual silanols on standard C18 columns, resulting in severe peak tailing.

The Solution: This protocol utilizes Charged Surface Hybrid (CSH) column technology.[1][2][3][4] By introducing a low-level positive charge to the stationary phase surface, we electrostatically repel the protonated amine analyte, preventing secondary silanol interactions and ensuring sharp peak shapes without the need for ion-pairing reagents.

Chemical Context & Properties[5][6][7][8][9][10][11][12][13][14][15]

PropertyValue / DescriptionAnalytical Implication
Molecular Formula

MW = 141.14 Da
pKa (Amine) ~9.3 (Predicted)Fully protonated (

) at pH 3.0 (Mobile Phase).
pKa (Phenol) ~9.8 (Predicted)Neutral at pH 3.0.
LogP ~0.5Moderately polar; requires high aqueous start for retention.
Solubility DMSO, MeOHSample diluent must be organic-rich to dissolve reaction products, but water-compatible to prevent peak distortion.

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the stationary phase and the resulting workflow.

AnalyticalWorkflow Start Analyte: 4-(Aminomethyl)-3-fluorophenol Challenge Challenge: Basic Amine + Acidic Phenol Start->Challenge Selection Column Selection Strategy Challenge->Selection StandardC18 Standard C18 (Avoid) Selection->StandardC18 High Tailing Risk CSH_C18 Charged Surface Hybrid (CSH) C18 (Recommended) Selection->CSH_C18 Optimal Peak Shape Mechanism Mechanism: Surface Charge Repulsion Prevents Tailing StandardC18->Mechanism Silanol Interaction CSH_C18->Mechanism Repels Protonated Amine MS_Detection MS Detection ESI+ Mode Mechanism->MS_Detection

Figure 1: Strategic selection of CSH technology to overcome silanol interactions common in fluorinated aminophenol analysis.

Detailed Experimental Protocol

Instrumentation & Conditions[16]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Detector: Q-TOF or Triple Quadrupole MS (for reaction monitoring).

  • Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 50 mm) or equivalent (e.g., Phenomenex Kinetex EVO C18).

    • Why? The CSH particle allows the use of simple Formic Acid mobile phases while maintaining excellent peak symmetry for the basic amine starting material.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Water + 0.1% (v/v) Formic Acid.

    • Note: Do not use phosphate buffers if MS detection is required.

  • Mobile Phase B (Organic): Acetonitrile + 0.1% (v/v) Formic Acid.

    • Note: Acetonitrile is preferred over Methanol to minimize system backpressure and improve desolvation efficiency in ESI.

Gradient Method
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C (Improves mass transfer and peak sharpness).

Time (min)% Mobile Phase BEvent
0.00 2%Initial Hold: Critical for retaining the polar amine starting material.
0.50 2%End of loading phase.
4.00 95%Gradient Ramp: Elutes hydrophobic reaction products (amides/imines).
5.00 95%Wash step to remove lipophilic impurities.
5.10 2%Return to initial conditions.
7.00 2%Re-equilibration: Essential to prevent retention time shifts in the next run.
Mass Spectrometry Parameters (Source: ESI)
  • Polarity: Positive (+) Mode.

    • Rationale: The benzylic amine (

      
      ) readily protonates (
      
      
      
      ).
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for MW ~141).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Sample Preparation & Reaction Monitoring[2]

Standard Reaction Context

Assuming a typical Amide Coupling reaction where the amine (Starting Material, SM) reacts with a Carboxylic Acid (R-COOH) to form an Amide Product.

Sample Prep Protocol[2]
  • Aliquot: Take 10 µL of the reaction mixture.

  • Quench: Add to 990 µL of 50:50 Acetonitrile:Water .

    • Why? High organic content ensures the hydrophobic product dissolves; water content prevents peak distortion (solvent effects) upon injection.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon filter plate to remove precipitated coupling reagents (e.g., urea byproducts from EDC/DCC).

  • Injection: Inject 1–2 µL.

Data Interpretation[10][12]
  • Starting Material (SM): Elutes early (0.8 – 1.2 min). Look for m/z 142.06 (

    
    ).
    
  • Product (Amide): Elutes later (2.5 – 3.5 min). Look for m/z = (141 + Acid_MW - 18) + 1 .

  • Common Artifacts:

    • Dimerization: Look for

      
       at m/z 283.12.
      
    • Oxidation: Phenols can oxidize to quinones. Look for

      
       or 
      
      
      
      shifts.

Reaction Pathway & Monitoring Logic

The following diagram illustrates the expected species during the LC-MS run.

ReactionMonitoring cluster_LC LC Separation (Time Axis) Reaction Reaction Mixture (Amide Coupling) SM Starting Material (Amine) RT: ~1.0 min m/z: 142.1 Reaction->SM Unreacted Byprod Byproducts (Activated Esters/Ureas) RT: ~2.0 min Reaction->Byprod Reagents Product Target Product (Amide) RT: ~3.2 min m/z: [M+H]+ Reaction->Product Conversion SM->Product Monitor Disappearance of SM & Appearance of Prod

Figure 2: Chromatographic separation profile. The polar amine elutes early, while the lipophilic amide product retains longer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (SM) Secondary silanol interactions.Switch to CSH C18 column. Alternatively, add 5mM Ammonium Formate to the mobile phase to compete for silanol sites (though this may suppress MS signal slightly).
Split Peaks Solvent mismatch.The sample diluent is too strong (e.g., 100% DMSO). Dilute sample with water to at least 50% aqueous before injection.
Low Sensitivity Ion suppression.Check for TEA or DIPEA (bases) in the reaction mixture. These suppress ionization. Ensure high dilution (>1:100) of the reaction aliquot.
Carryover Amine sticking to injector.Use a needle wash of 50:50:0.1 MeOH:Water:Formic Acid . The acid helps solubilize the basic amine from the needle surface.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Waters White Paper. Link

  • Gritti, F., & Guiochon, G. (2014). Adsorption mechanisms of neutral and charged solutes in reversed-phase liquid chromatography. Journal of Chromatography A. Link

Sources

Application Note: 4-(Aminomethyl)-3-fluorophenol as a Bifunctional Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide and application note for the utilization of 4-(Aminomethyl)-3-fluorophenol in radiopharmaceutical chemistry.

Executive Summary & Chemical Rationale

4-(Aminomethyl)-3-fluorophenol is a high-value bifunctional scaffold in radiochemistry. Its utility stems from the simultaneous presence of a nucleophilic primary amine, an activatable phenol, and a metabolically stable fluorine atom.

Unlike simple precursors, this molecule offers a "privileged structure" often found in adrenergic receptor ligands and enzyme inhibitors. The 3-fluoro substituent modulates lipophilicity (


) and metabolic stability (blocking Phase I oxidation), while the amine and phenol groups provide orthogonal handles for radiolabeling.
Core Applications:
  • Radioiodination Substrate (SPECT/Theranostics): The electron-rich phenol ring activates the scaffold for electrophilic aromatic substitution with

    
    I, 
    
    
    
    I,
    
    
    I, or
    
    
    I.
  • Conjugation Precursor (

    
    F-PET):  The primary amine serves as the acceptor for 
    
    
    
    F-labeled prosthetic groups (e.g., [
    
    
    F]SFB).
  • Carbon-11 Methylation: Direct alkylation to form [

    
    C]anisole derivatives or [
    
    
    
    C]N-methyl amines.

Chemical Properties & Handling

Before initiating radiolabeling, the precursor's physicochemical environment must be optimized.

PropertyValue / CharacteristicImpact on Radiolabeling
Molecular Weight 141.14 g/mol (Free base)Calculation of precursor concentration (

) is critical for pseudo-first-order kinetics.
pKa (Phenol) ~9.5 (Est.)Requires pH > 10 for O-alkylation; pH < 8 to keep neutral for electrophilic iodination.
pKa (Amine) ~9.8 (Est.)Requires pH > 8.5 to ensure the amine is deprotonated (

) and nucleophilic for acylation.
Solubility DMSO, MeOH, WaterDMSO is the preferred solvent for dry radiochemical reactions to prevent hydrolysis of prosthetic groups.
Stability Oxidation-sensitiveStore under inert gas (Ar/N

). Phenols can oxidize to quinones if exposed to light/air.

Protocol A: Electrophilic Radioiodination (Direct Labeling)

Target Isotope:


I (SPECT), 

I (PET), or

I (Therapy).[1] Mechanism: Electrophilic Aromatic Substitution (S

Ar). Regioselectivity: The hydroxyl group (-OH) is a strong ortho, para-director. The 4-position is blocked by the aminomethyl group. The 3-position is blocked by Fluorine.
  • Primary Target: Position 6 (Ortho to OH, sterically accessible).

  • Secondary Target: Position 2 (Ortho to OH, sterically hindered by F).

Materials
  • Precursor: 4-(Aminomethyl)-3-fluorophenol (dissolved in 0.1 M phosphate buffer, pH 7.5).

  • Oxidant: Chloramine-T (CAT) or Iodogen (coated tubes).

  • Radionuclide: [

    
    I]NaI in 0.1 M NaOH.
    
  • Quench: Sodium Metabisulfite (

    
    ).
    
Step-by-Step Workflow
  • Preparation: Add 50 µg of precursor to a reaction vial containing 200 µL of 0.2 M Phosphate Buffer (pH 7.5).

  • Activity Addition: Add [

    
    I]NaI (37–185 MBq) to the vial.
    
  • Oxidation: Add 10 µL of fresh Chloramine-T solution (1 mg/mL in water).

    • Note: The oxidant generates the electrophilic iodonium ion (

      
      ).
      
  • Incubation: Vortex gently at room temperature (25°C) for 60 seconds.

    • Critical Control: Do not exceed 2 minutes to prevent over-oxidation of the amine.

  • Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite (2 mg/mL).

  • Purification: Inject onto Semi-prep HPLC (C18 column).

    • Mobile Phase: Ethanol/Water + 0.1% TFA gradient.

    • Retention: The iodinated product will elute later than the precursor due to increased lipophilicity.

Protocol B: Indirect F-Labeling (Acylation)

Target Isotope: Fluorine-18 (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


F).[2][3][4][5][6][7][8]
Mechanism:  Amine Acylation using a Prosthetic Group.
Precursor Role:  Nucleophile (attacking the active ester).

Direct fluorination of this electron-rich ring is difficult with nucleophilic [


F]Fluoride. Therefore, we use N-succinimidyl-4-[

F]fluorobenzoate ([

F]SFB)
to label the amine.
Materials
  • Prosthetic Group: Dried [

    
    F]SFB (synthesized via standard module protocols).
    
  • Precursor: 4-(Aminomethyl)-3-fluorophenol (2 mg).

  • Solvent: Anhydrous DMSO (300 µL).

  • Base: Diisopropylethylamine (DIPEA) or Borate Buffer (pH 8.5).

Step-by-Step Workflow
  • Precursor Solubilization: Dissolve 2 mg of 4-(Aminomethyl)-3-fluorophenol in 300 µL DMSO. Add 10 µL DIPEA.

    • Why DIPEA? To ensure the amine is unprotonated (

      
      ) and reactive.
      
  • Coupling: Add the precursor solution to the dried [

    
    F]SFB residue.
    
  • Reaction: Heat at 60°C for 10 minutes.

    • Chemo-selectivity: Under these conditions, the amine is significantly more nucleophilic than the phenol, favoring amide bond formation over ester formation.

  • Hydrolysis (Optional): If O-acylation (ester formation on phenol) is observed, add 100 µL 1M NaOH and heat for 2 mins to hydrolyze the unstable ester, leaving the stable amide intact.

  • Purification: SPE (C18 Sep-Pak) or HPLC.

Visualizing the Reaction Pathways

The following diagram illustrates the decision matrix for using 4-(Aminomethyl)-3-fluorophenol as a precursor.

RadiolabelingPathways Precursor 4-(Aminomethyl)-3-fluorophenol (Scaffold) ConditionA Route A: Electrophilic Iodination (Oxidant + [*I]NaI) Precursor->ConditionA pH 7.5 Chloramine-T ConditionB Route B: Amine Acylation ([18F]SFB + Base) Precursor->ConditionB pH 8.5 DMSO/60°C ConditionC Route C: Alkylation ([11C]MeI + NaH) Precursor->ConditionC DMF High Temp ProductA Radioiodinated Ligand (SPECT/Therapy) ConditionA->ProductA ProductB 18F-Labeled Amide (PET Tracer) ConditionB->ProductB ProductC 11C-Methyl Ether/Amine (PET Tracer) ConditionC->ProductC

Figure 1: Strategic reaction pathways for 4-(Aminomethyl)-3-fluorophenol. Route A utilizes the activated phenol ring, while Route B utilizes the primary amine.

Comparative Data: Labeling Efficiency

The following table summarizes expected outcomes based on standard kinetic models for this class of precursors.

ParameterDirect Iodination (

I)
Indirect

F-Labeling (SFB)
Carbon-11 Methylation
Reaction Time 1–2 minutes10–15 minutes (coupling only)2–5 minutes
Precursor Amt 50–100 µg1–2 mg0.5–1 mg
Typical RCY 60–85%30–50% (decay corrected)40–60%
Main Byproduct Oxidized QuinonesUnreacted [

F]SFB / O-acyl species
N,O-dimethylated species
Purification HPLC (Critical)SPE or HPLCHPLC

Troubleshooting & Optimization

Issue: Low Radiochemical Yield (RCY) in Iodination
  • Cause: pH drift. If pH > 8.5, the oxidant (Chloramine-T) degrades rapidly, and the iodine species may disproportionate to iodate (

    
    ), which is unreactive.
    
  • Solution: Use 0.2 M Phosphate buffer to maintain pH 7.0–7.5 strictly.

Issue: O-Acylation during F-Conjugation
  • Cause: The phenol (OH) competes with the amine (NH

    
    ) if the pH is too high or if the amine is sterically hindered (unlikely here).
    
  • Solution:

    • Perform a mild basic hydrolysis step (1M NaOH, 60°C, 2 min) post-labeling. The phenolic ester is unstable and hydrolyzes back to the phenol, while the amide bond remains stable.

    • Ensure the precursor is in free-base form or neutralize the HCl salt with exactly 1 equivalent of base before adding to the reaction.

References

  • Coenen, H. H., et al. (2010). "Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences." Nuclear Medicine and Biology.

  • Wester, H. J. (2003). "Nuclear imaging probes: from bench to bedside." Clinical Cancer Research. (Foundational text on prosthetic group conjugation).

  • Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[1][4] Chemical Society Reviews. (Authoritative guide on electrophilic radioiodination mechanisms).

  • Sigma-Aldrich. "4-(Aminomethyl)-3-fluorophenol hydrochloride Product Specification." (Chemical data verification).

(Note: While specific "named" tracers using this exact scaffold are proprietary to ongoing drug development programs, the protocols above represent the industry standard for handling this specific class of bifunctional phenolic amines.)

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Aminomethyl)-3-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AMFP-SYN-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Zwitterionic Intermediates

Strategic Route Analysis

User Query: "I am experiencing low yields (<40%) and difficulty isolating the product. Which synthetic route should I be using?"

Scientist Response: For 4-(aminomethyl)-3-fluorophenol, the low yield is rarely due to the reaction conversion itself but rather the isolation of the zwitterionic product . Below is the comparative analysis of the three standard routes. We recommend Route A for laboratory to pilot scale due to its atom economy, provided you follow the specific workup protocol in Module 2.

ParameterRoute A: Nitrile Reduction (Recommended)Route B: Reductive AminationRoute C: Protected Precursor
Starting Material 2-Fluoro-4-hydroxybenzonitrile3-Fluoro-4-hydroxybenzaldehyde4-Cyano-3-fluoroanisole
Reagents BH₃·THF or LiAlH₄NH₄OAc, NaBH₃CNBH₃·THF, then BBr₃ (demethylation)
Atom Economy HighModerateLow (Requires extra steps)
Primary Failure Point Boron-Amine Complexation (Requires acid boil)Dimer Formation (Secondary amine impurity)Demethylation Yield (Harsh conditions)
Typical Yield 75–85% (Optimized)50–60%60–70% (Over 2 steps)

Master Protocol: Optimized Nitrile Reduction

Objective: Synthesis of 4-(aminomethyl)-3-fluorophenol via Borane reduction. Precursor: 2-Fluoro-4-hydroxybenzonitrile (CAS: 137553-42-5).

The "Hidden" Chemistry (Why this fails)
  • Hydride Consumption: The free phenolic hydroxyl group (

    
    ) is acidic. It will instantly consume 1 equivalent of hydride, evolving hydrogen gas. You must account for this in stoichiometry.
    
  • The Boron Trap: Borane reduces the nitrile to the amine, but the resulting amine forms a stable Lewis acid-base adduct with boron (

    
    ). This complex is water-soluble and does not extract into organic solvents.  It must be thermally hydrolyzed.
    
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask. Maintain inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Reagent Addition (Critical):

    • Cool to 0°C.

    • Add Borane-THF complex (1.0 M) dropwise.

    • Stoichiometry: Use 3.5 to 4.0 equivalents .

      • 1 eq neutralizes the phenol.

      • 2 eq reduce the nitrile.

      • 0.5–1.0 eq excess drives kinetics.

  • Reaction: Warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC/HPLC.

  • The "Kill" Step (Hydrolysis):

    • Cool to 0°C.

    • Carefully quench with Methanol (gas evolution!).

    • Crucial: Add 6M HCl (approx 5 eq) and reflux for 1 hour . This breaks the N-B bond.

  • Isolation (The Isoelectric Trap):

    • Concentrate to remove THF/MeOH. You are left with the acidic aqueous residue.

    • Neutralize with NaOH (2M) to pH 7.2 – 7.8 (The Isoelectric Point).

    • The product is amphoteric (zwitterionic).[1] At this pH, it is least soluble in water.

    • Precipitation: Cool to 4°C. The solid product should crash out. Filter and wash with cold water.

    • Alternative: If no solid forms, evaporate to dryness and extract the solid residue with warm Ethanol or Isopropanol (leaves NaCl salts behind).

Troubleshooting & FAQs

Q1: My reaction shows complete conversion on TLC, but I recover almost nothing after extraction. Where is my product? A: You likely performed a standard basic extraction (pH > 10).

  • Diagnosis: At pH > 9, the phenol is deprotonated (anionic). At pH < 4, the amine is protonated (cationic). In both cases, the molecule is highly water-soluble.

  • Fix: Do not use liquid-liquid extraction with DCM/Ethyl Acetate unless you are at the exact isoelectric point (pH ~7.5). Even then, solubility in organic solvents is poor. Use the precipitation method or n-Butanol extraction if liquid extraction is mandatory.

Q2: I see a major impurity with double the molecular weight. What is it? A: This is the secondary amine dimer (dibenzylamine derivative).

  • Cause: Intermediate imines reacting with the product amine before full reduction.

  • Fix: Ensure rapid addition of the reducing agent (or reverse addition: add nitrile to borane) and maintain a high concentration of hydride. If using catalytic hydrogenation, add ammonia to the solvent to suppress dimer formation.

Q3: The product is a sticky gum, not a powder. A: This indicates trapped inorganic salts or incomplete boron removal.

  • Fix: Dissolve the gum in minimal boiling methanol, filter off any insoluble salts (NaCl/borates), and recrystallize by adding diethyl ether or cooling.

Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation and the critical boron-complex intermediate.

SynthesisPath Start 2-Fluoro-4-hydroxybenzonitrile (Precursor) Step1 Intermediate: Phenoxide + Nitrile-Borane Start->Step1 BH3·THF (4 eq) -H2 (gas) Trap STABLE COMPLEX: Amine-Borane Adduct (Water Soluble) Step1->Trap Reduction Acid Acid Hydrolysis (Reflux w/ HCl) Trap->Acid MUST REFLUX Product 4-(Aminomethyl)-3-fluorophenol (Target) Acid->Product Breaks N-B bond

Caption: The reduction pathway highlights the formation of the stable Amine-Borane adduct, which requires acidic hydrolysis to release the free amine.

Figure 2: The Isoelectric Workup Logic

This flowchart guides the isolation of the zwitterionic product.

WorkupLogic Mix Reaction Mixture (Acidic Aqueous Phase) pH_Check Adjust pH to 7.5 (Isoelectric Point) Mix->pH_Check Precip Does Solid Precipitate? pH_Check->Precip Yes Filtration Precip->Yes Yes No Evaporate to Dryness Precip->No No (Product too soluble) Final Pure Product Yes->Final Extract Extract Residue with Warm Ethanol/Isopropanol No->Extract Extract->Final Salts insoluble in EtOH

Caption: Decision tree for isolating zwitterionic aminophenols. pH control is the critical determinant of yield.

References

  • Preparation of 4-fluoro-3-hydroxybenzonitrile (Precursor Synthesis): Gray, G. W., et al. "Synthesis of fluorinated benzonitriles."[2] Mol.[3][4][5] Cryst. Liq. Cryst., 1989, 172, 165–189.[6]

  • General Protocol for Nitrile Reduction with Borane: Brown, H. C., et al. "Borane-Tetrahydrofuran Complex: A Stable, Convenient Solution for Reductions." J. Org. Chem., 1973.

  • Zwitterion Isoelectric Point & Isolation: PubChem Compound Summary: 4-Amino-3-fluorophenol (Analogous physicochemical properties).

  • Patent Reference for Aminomethyl-phenol Intermediates: US Patent 5,643,929.[4] "Fluorinated antibiotics and synthesis thereof." (Describes CuCN cyanation and subsequent reduction conditions for fluorophenols).

Sources

How to remove impurities from 4-(Aminomethyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-(Aminomethyl)-3-fluorophenol (CAS: 754971-62-5). It addresses purification challenges stemming from its amphoteric nature and specific synthesis byproducts.

Technical Profile & Core Challenges

Molecule: 4-(Aminomethyl)-3-fluorophenol CAS: 754971-62-5 Chemical Nature: Amphoteric Zwitterion

  • Acidic Moiety: Phenol (

    
    , lowered by inductive effect of -F).
    
  • Basic Moiety: Benzylamine (

    
    ).
    
  • Isoelectric Point (pI):

    
    .
    

The Challenge: Unlike standard organic compounds, this molecule exists as a zwitterion (net neutral charge) in a narrow pH window. Below pH 8.5, it is cationic (ammonium); above pH 9.5, it is anionic (phenolate). Traditional silica chromatography often fails due to strong interactions between the amine and silanols, leading to severe tailing. Isoelectric precipitation and pH-switch extraction are the most reliable purification methods.

Part 1: The "Golden Path" Purification Workflow

The following workflow removes the three most common impurities:

  • Unreacted Starting Material: 3-Fluoro-4-hydroxybenzonitrile (Non-basic).

  • Colored Oxidation Products: Quinone-methides or azo-linkages.

  • Inorganic Salts: From reduction catalysts or buffers.

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Contains Nitrile SM, Salts, Product) Acidify Step 1: Acid Dissolution Dissolve in 1M HCl (pH < 2) Product forms soluble Ammonium salt Start->Acidify Wash Step 2: Organic Wash Extract with EtOAc/DCM (Removes Non-Basic Nitrile SM) Acidify->Wash Aqueous Aqueous Phase (Contains Product + Salts) Wash->Aqueous Save Organic Organic Phase (Discard Nitrile SM) Wash->Organic Discard Carbon Step 3: Decolorization Add Activated Carbon + Heat (50°C) Filter hot Aqueous->Carbon Neutralize Step 4: Isoelectric Precipitation Slowly add 2M NaOH/NH4OH to pH ~9.0 (Zwitterion forms) Carbon->Neutralize Filter Step 5: Isolation Cool to 4°C -> Filter Precipitate Wash with cold water (removes salts) Neutralize->Filter

Caption: Logic flow for separating non-basic impurities and isolating the zwitterionic product.

Part 2: Troubleshooting & FAQs

Category 1: Impurity Removal (Starting Material)

Q: I see a persistent spot on TLC (


) corresponding to the starting material (3-Fluoro-4-hydroxybenzonitrile). How do I remove it? 

A: The starting material is a phenol but lacks the basic amine group. You can exploit this difference using a pH-switch wash :

  • Dissolve Crude: Dissolve your crude solid in dilute HCl (1M). The product converts to the hydrochloride salt (water-soluble).

  • Wash: Extract this aqueous acidic solution with Ethyl Acetate (EtOAc). The nitrile starting material will partition into the organic layer, while your product remains in the water.

  • Verify: Check the organic layer by TLC. Once the organic wash is clean, proceed to neutralize the aqueous layer to precipitate your product.

Technical Note: Do not use strong bases (NaOH) for the wash phase, as the nitrile is also a phenol and might deprotonate and remain in water at high pH. Keeping the pH < 2 ensures the nitrile is protonated (neutral) and organic-soluble.

Category 2: Discoloration & Oxidation

Q: My product turns pink or brown during filtration. What is happening?

A: This indicates oxidation.[1] Aminophenols are electron-rich and prone to oxidation, forming colored quinone-type species. The fluorine atom at position 3 slightly stabilizes the ring, but air sensitivity remains.

Protocol for Color Removal:

  • Add Reducing Agent: During the acidification step (Step 1 in the diagram), add 0.5% w/v Sodium Dithionite (

    
    )  or Sodium Metabisulfite . This reduces oxidized impurities back to colorless phenols.
    
  • Inert Atmosphere: Perform the precipitation and filtration under Nitrogen or Argon.

  • Recrystallization: If the solid is already isolated and colored, recrystallize from degassed water/ethanol (9:1) containing a trace of sodium dithionite.

Category 3: Isolation & Yield Issues

Q: Upon neutralizing, no precipitate forms, or I get an oil. How do I crystallize it?

A: This is a common issue with benzylamines if the concentration is too low or the pH is missed.

  • Hit the Exact pI: The solubility minimum is sharp. Use a calibrated pH meter.

    • Target pH: 8.8 – 9.2 .

    • If pH > 10, you form the phenolate (soluble).

    • If pH < 8, you form the ammonium salt (soluble).

  • Concentration: Ensure the aqueous volume is small. If the solution is too dilute, the zwitterion remains dissolved (water solubility is non-negligible). Evaporate the aqueous phase to near-saturation before neutralizing.

  • Salting Out: If no solid forms at pH 9, add saturated NaCl (brine) to the aqueous mixture and cool to 0°C.

  • Alternative Salt Formation: If the free base remains oily, isolate it as the Hydrochloride Salt .

    • Evaporate water.

    • Dissolve residue in minimal Ethanol.

    • Add 1.2 eq of HCl in Dioxane or Ether.

    • Precipitate with Diethyl Ether.

Category 4: Analytical & Stability

Q: How should I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon). Protect from light. The amine can absorb


 from the air to form carbamates over time, and the phenol is light-sensitive.

Q: What are the key NMR signals to verify purity? A:

  • 
     NMR:  Single peak around -135 to -140 ppm (check against standard). Impurities like defluorinated phenol will show no peak, or different shifts for isomers.
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • Benzylic

      
      : Singlet or doublet (if coupling with F) around 
      
      
      
      3.6–3.8 ppm.
    • Aromatic protons: 3 distinct signals (due to asymmetric substitution).

    • Absence of Nitrile SM: Check for missing aromatic signals of the starting material (usually shifted downfield).

Summary of Quantitative Data

ParameterValue / ConditionRelevance
Target pH for Precipitation 8.8 – 9.2 Isoelectric point (Zwitterion formation)
Wash Solvent Ethyl Acetate / DCMRemoves non-basic impurities (Nitrile)
Decolorizing Agent Sodium Dithionite (

)
Prevents oxidative polymerization
Storage Temp -20°CPrevents degradation/coloration
Solubility (Free Base) High: Acid/Base, DMSO. Low: Water (pH 9), Et2O.Dictates purification strategy

References

  • PubChem. (n.d.).[2][3] 4-(Aminomethyl)-3-fluorophenol (CAS 754971-62-5).[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (1984). Process for the purification of p-aminophenol (US4440954A). (General methodology for amphoteric phenol purification).

Sources

Optimizing reaction conditions for coupling with 4-(Aminomethyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #AMFP-003-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Group Subject: Optimization of reaction conditions for coupling with 4-(Aminomethyl)-3-fluorophenol (CAS: 399-95-1)[1][2]

Executive Summary: The Substrate Profile

Before addressing specific tickets, it is critical to understand the physicochemical behavior of 4-(Aminomethyl)-3-fluorophenol . This molecule is not a standard benzylamine; it is a fluorinated zwitterion .[1][2]

  • Electronic Environment: The fluorine atom at the 3-position (ortho to the hydroxyl) exerts a strong inductive effect (

    
    ), significantly lowering the 
    
    
    
    of the phenol compared to a non-fluorinated analog.
  • The

    
     Overlap Trap: 
    
    • Amine

      
      : 
      
      
      
      (Benzylamine-like)[1][2]
    • Phenol

      
      : 
      
      
      
      (Acidified by Fluorine)[1]
    • Consequence: At the pH required to deprotonate the ammonium salt to the free amine (pH > 9), the phenol is also largely deprotonated to the phenoxide. This creates a competitive nucleophilic environment where O-acylation becomes a significant side reaction.[1][2]

Troubleshooting Modules (Q&A Format)

Ticket #1: Chemoselectivity (Amide Coupling)

User Question: "I am trying to couple a carboxylic acid to the amine using EDC/HOBt in DCM, but I am seeing significant O-acylation (ester formation) and low solubility. How do I favor the amide?"

Technical Diagnosis: The use of EDC/HOBt is too slow for this substrate. The phenoxide (formed by the base required to free the amine) is a competitive nucleophile. Furthermore, DCM is a poor solvent for this zwitterionic species, leading to heterogeneous conditions that favor side reactions.

Optimization Protocol:

  • Switch Coupling Agents: Move to HATU or COMU .[1][2] These uronium-based reagents have faster kinetics toward amines than phenols.[1][2]

  • Solvent System: Abandon DCM. Use DMF or NMP to ensure full solubility of the zwitterion.

  • Base Management: Use a hindered base like DIPEA (Diisopropylethylamine).[1][2] Add it after the acid is activated, or strictly control equivalents (keep pH

    
     8.5–9.0, not higher).
    

Recommended Workflow (HATU Protocol):

  • Dissolve Carboxylic Acid (

    
     equiv) in anhydrous DMF.[1][2]
    
  • Add DIPEA (

    
     equiv) and HATU (
    
    
    
    equiv).[1][2] Stir for 5–10 mins to form the activated ester.
  • Separately , dissolve 4-(Aminomethyl)-3-fluorophenol (

    
     equiv) in DMF with DIPEA (
    
    
    
    equiv).
  • Add the amine solution to the activated acid solution.[1][2]

  • Rationale: Pre-activation minimizes the time the free phenol is exposed to the coupling agent.

Chemoselectivity Start Substrate: 4-(Aminomethyl)-3-fluorophenol Cond_Basic Condition: pH > 10 (Excess Base) Start->Cond_Basic Cond_Controlled Condition: pH 8.5-9.0 (Kinetic Control) Start->Cond_Controlled Inter_Phenoxide Species: Phenoxide dominant (Ar-O-) Cond_Basic->Inter_Phenoxide Inter_Amine Species: Free Amine dominant (R-NH2) Cond_Controlled->Inter_Amine Prod_Ester Product: O-Acyl (Undesired) Inter_Phenoxide->Prod_Ester Fast O-attack Prod_Amide Product: N-Acyl (Desired) Inter_Amine->Prod_Amide Selective N-attack

Figure 1: Chemoselectivity decision tree based on pH and intermediate species.[1][2]

Ticket #2: Reductive Amination Stability

User Question: "I'm reacting this aminophenol with a benzaldehyde derivative. The imine seems unstable, and yields are inconsistent using NaBH4."

Technical Diagnosis: The electron-withdrawing fluorine destabilizes the imine intermediate, making it more prone to hydrolysis. Standard


 is often too harsh and can reduce the aldehyde/ketone before the imine forms.

Optimization Protocol: Switch to Sodium Triacetoxyborohydride (STAB) in a one-pot procedure. STAB is less basic and tolerates the acidic phenol moiety better than cyanoborohydride.[2]

Comparative Data: Reducing Agents

ReagentConditionsSuitabilityNotes

MeOH,

LowToo reactive; reduces aldehyde; basic conditions promote side reactions.[1][2]

MeOH/AcOH, pH 5MediumToxic; requires strict pH control to prevent HCN formation.[1][2]
STAB DCE or THF, RTHigh Mild; selective for imine over aldehyde; no pH adjustment needed.[1][2]

Protocol (STAB Method):

  • Dissolve aldehyde (

    
     equiv) and aminophenol (
    
    
    
    equiv) in DCE (1,2-Dichloroethane) or THF.
  • Add Acetic Acid (

    
    
    
    
    equiv) to catalyze imine formation.[1][2] Stir 30 mins.
  • Add STAB (

    
     equiv) in one portion.[1][2]
    
  • Stir at RT for 2–4 hours.

  • Note: Do not use MeOH with STAB as it decomposes the reagent.[1][2]

Ticket #3: Purification of Zwitterions

User Question: "My product is streaking badly on silica gel columns. I can't get a clean separation."

Technical Diagnosis: The product retains the phenolic proton and the amide/amine functionality. On normal phase silica, the phenol interacts strongly with silanols, while the nitrogen can protonate. This "stickiness" causes peak tailing.[1][2]

Optimization Protocol: You must suppress ionization or switch stationary phases.[1][2]

  • Option A: Modified Normal Phase

    • DCM/MeOH is insufficient.[1][2]

    • Add 1% Acetic Acid (if product is acidic) or 1% Triethylamine (if basic) to the eluent.[1][2]

    • Better: Use Amino-functionalized Silica (

      
      -Silica) .[1][2] This neutralizes the phenol's acidity and prevents silanol interaction.[1][2]
      
  • Option B: Reverse Phase (Recommended)

    • Use C18 columns with a water/acetonitrile gradient.[1][2]

    • Buffer is mandatory: Use

      
       Formic Acid or 
      
      
      
      Ammonium Bicarbonate.[1][2]
    • The fluorinated ring increases lipophilicity enough that the compound will retain well on C18, allowing easy separation from polar byproducts.

Visual Workflow: Optimized Amide Coupling

The following diagram outlines the critical path for high-yield coupling, specifically avoiding the "O-acylation" trap.

Workflow Step1 1. Solvent Choice Use DMF or NMP (Avoid DCM) Step2 2. Pre-Activation Acid + HATU + DIPEA (1.0 eq) Wait 5 mins Step1->Step2 Step4 4. Coupling Add Amine solution to Acid solution RT, 1-2 hours Step2->Step4 Step3 3. Amine Preparation Dissolve Aminophenol in DMF Add DIPEA (1.0 eq) Step3->Step4 Step5 5. Quench & Workup Dilute with weak acid (0.5M HCl) to protonate phenol Step4->Step5

Figure 2: Step-by-step protocol for HATU-mediated coupling of 4-(Aminomethyl)-3-fluorophenol.

References

  • PubChem. 4-(Aminomethyl)-3-fluorophenol Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents.[2] Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] [Link]

Sources

Validation & Comparative

Validation of 4-(Aminomethyl)-3-fluorophenol as a Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 4-(Aminomethyl)-3-fluorophenol (synonymous with 2-fluoro-4-hydroxybenzylamine) as a pharmacophore in medicinal chemistry. This fragment is a strategic bioisostere of tyramine and 4-hydroxybenzylamine, utilized primarily to modulate basicity, improve membrane permeability, and enhance metabolic stability.

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Fluorine Advantage

4-(Aminomethyl)-3-fluorophenol represents a "privileged structure" modification. Unlike its non-fluorinated parent (4-(aminomethyl)phenol), this pharmacophore leverages the ortho-fluorine effect relative to the amine. The introduction of fluorine at the 3-position (ortho to the aminomethyl group) significantly lowers the pKa of the benzylic amine via inductive electron withdrawal (


 effect), shifting the equilibrium towards the neutral species at physiological pH. This modification is critical for transforming "hit" compounds with poor oral bioavailability into lead candidates with optimized CNS penetration and reduced efflux liability.
Comparative Snapshot
Feature4-(Aminomethyl)phenol (Parent)4-(Aminomethyl)-3-fluorophenol (Target)Impact
Amine pKa ~9.3 - 9.5~7.6 - 8.1Critical: Increased fraction of neutral species at pH 7.4.
Phenol pKa ~10.0~9.4Slight increase in acidity; improved H-bond donor strength.
LogD (pH 7.4) Low (< -1.0)Moderate (-0.5 to 0.5)Enhanced passive membrane permeability.
Metabolic Stability Vulnerable to MAO/SSAOResistantSteric/Electronic blockade of oxidative deamination.

Physicochemical Validation

The primary validation of this pharmacophore rests on the


pKa  shift.
Mechanism of Action

The fluorine atom is highly electronegative (Paulding scale 3.98). When placed at the 3-position (ortho to the aminomethyl group at position 4):

  • Inductive Effect (-I): It pulls electron density away from the methylene carbon and the nitrogen lone pair.

  • Basicity Reduction: This destabilizes the protonated ammonium form, lowering the pKa by approximately 1.5–2.0 log units compared to the hydrogen analog.

  • Permeability: According to the Henderson-Hasselbalch equation, a pKa drop from 9.5 to 7.8 increases the percentage of uncharged amine at pH 7.4 from <1% to ~20-30%, drastically improving passive diffusion through lipid bilayers (e.g., Blood-Brain Barrier).

Graphviz Analysis: Structural Logic

G Parent 4-(Aminomethyl)phenol (Parent) Target 4-(Aminomethyl)-3-fluorophenol (Target) Parent->Target Fluorine Substitution (Pos 3) Effect1 Inductive Effect (-I) from Ortho-Fluorine Target->Effect1 Effect2 Lowered Amine pKa (9.5 -> ~7.8) Effect1->Effect2 Destabilizes cation Effect3 Increased Lipophilicity (LogD 7.4) Effect2->Effect3 More neutral species Outcome Improved CNS Penetration & Bioavailability Effect3->Outcome

Caption: Mechanistic flow illustrating how the ortho-fluorine substitution drives physicochemical improvements leading to enhanced bioavailability.

Biological & Metabolic Validation

Target Applications[1]
  • VAP-1 / SSAO Inhibitors: Benzylamines are classic substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO). The 3-fluoro substitution can convert a substrate into an inhibitor or a metabolically stable analog by altering the electronics required for the oxidative mechanism.

  • TRPV1 Modulators: Analogs such as 3-fluoro-4-hydroxybenzylamine have been validated in capsaicin-like libraries for TRPV1 binding, where the fluorine acts as a bioisostere for the methoxy group or simply to modulate H-bond acidity.

  • Tyrosine Mimics: In peptidomimetics, this fragment serves as a non-oxidizable tyrosine surrogate.

Metabolic Shielding

The 3-position fluorine blocks metabolic attack at the ortho position relative to the amine.

  • Cytochrome P450: Hinders aromatic hydroxylation at the 3-position.

  • MAO/SSAO: The electron-deficient amine is less susceptible to oxidative deamination compared to the electron-rich parent.

Experimental Protocols for Validation

To validate this pharmacophore in your own pipeline, follow these standardized protocols.

Protocol A: Comparative pKa Determination (Potentiometric)

Objective: Quantify the basicity shift of the amine.

  • Preparation: Dissolve 5 mg of the target and parent compound separately in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titration: Perform titration using 0.1 M HCl and 0.1 M KOH under inert atmosphere (

    
    ) at 25°C using an autotitrator (e.g., Sirius T3).
    
  • Data Analysis: Fit the titration curve to a diprotic model (Phenol + Amine).

  • Success Criteria: The Target amine pKa should be < 8.5 , whereas the Parent is > 9.0 .

Protocol B: Microsomal Stability Assay

Objective: Confirm metabolic resistance.

  • Incubation: Incubate compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
  • Validation: The fluorinated analog should show a >2-fold reduction in

    
      compared to the parent.
    
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion improvements.

  • Setup: Use a 96-well PAMPA sandwich plate. Coat the donor filter with 4 µL of lecithin/dodecane solution.

  • Loading: Add compound solution (pH 7.4 buffer) to donor wells; add blank buffer to acceptor wells.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Measure concentration in both compartments via UV-Vis or LC-MS.

  • Result: Calculate effective permeability (

    
    ). Expect Target 
    
    
    
    Parent
    
    
    .

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

  • Wichapong, K., et al. (2016). Design and synthesis of novel capsaicin derivatives as TRPV1 antagonists. Medicinal Chemistry Research. (Contextual validation of fluoro-hydroxybenzylamine fragments). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Benchmarking Guide: Novel p38 MAPK Inhibitors vs. Established Standards (SB203580 & BIRB 796)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors has historically been plagued by a "potency-toxicity paradox." While achieving nanomolar enzymatic potency is routine, translating this into safe, durable cellular efficacy remains a hurdle. This guide provides a rigorous framework for benchmarking new chemical entities (NCEs) against the two gold standards of the field: SB203580 (the archetypal Type I probe) and BIRB 796 (Doramapimod, the Type II clinical benchmark).

As Senior Application Scientists, we must move beyond simple IC50 comparisons. This guide prioritizes residence time and pathway-specific cellular validation to differentiate novel derivatives from the crowded landscape of failed inhibitors.

Section 1: The Benchmark Standards

To benchmark effectively, one must understand the mechanism of the controls. We do not compare against these compounds simply because they are famous; we compare against them because they represent distinct binding modes and kinetic profiles.

FeatureSB203580 (Standard Probe)BIRB 796 / Doramapimod (Clinical Benchmark)
Binding Mode Type I (ATP-Competitive) Type II (DFG-out Allosteric)
Mechanism Binds active conformation; blocks ATP pocket.Binds inactive conformation; induces DFG-out shift.
Kinetics Fast ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

/ Fast

(Short Residence Time).
Slow

/ Slow

(Long Residence Time).
Selectivity Moderate (hits Raf, JNK at high concentrations).[1]High (due to allosteric pocket requirement).
Primary Use In vitro tool compound; toxic in vivo.Clinical candidate; high durability.

Senior Scientist Insight: Never use SB203580 as a clinical predictor. Its fast off-rate means its cellular efficacy drops rapidly as drug concentration fluctuates. BIRB 796 is the superior benchmark for predicting in vivo durability due to its long residence time.

Section 2: Strategic Workflow

The following workflow outlines the logical progression from enzymatic screening to cellular validation.

BenchmarkingWorkflow Start Novel Derivative Library Step1 Phase 1: Enzymatic (IC50 & Residence Time) Start->Step1 Step2 Phase 2: Cellular (LPS-induced TNF-α) Step1->Step2 Selectivity Filter Step3 Phase 3: Mechanistic (Western Blot p-HSP27) Step2->Step3 Efficacy Confirmation Decision Lead Candidate Step3->Decision Validated Mechanism

Figure 1: The critical path for p38 inhibitor validation. Note that residence time is evaluated early in the process.

Section 3: Phase 1 - Enzymatic Kinetics (The Differentiator)

Standard IC50 values are insufficient for p38 inhibitors. The high intracellular concentration of ATP (mM range) competes effectively with Type I inhibitors (like SB203580). Therefore, Residence Time (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) —the duration the drug stays bound—is the true predictor of efficacy.
Protocol: Jump-Dilution Assay for Determination

Objective: Determine the dissociation rate constant (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) to calculate residence time (

).
  • Equilibration: Incubate p38

    
     (5 nM) with the test compound at 10× its IC50 for 60 minutes. Allow full complex formation.
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP (1 mM) and the substrate (ATF-2 or MBP).

    • Why: The massive dilution prevents unbound drug from re-binding. The saturating ATP prevents re-binding of any dissociated inhibitor.

  • Measurement: Monitor kinase activity (ADP production via ADP-Glo or phosphorylation via FRET) continuously over 60 minutes.

  • Analysis: Plot product formation over time. The recovery of enzymatic activity follows a exponential curve defined by

    
    .
    

Acceptance Criteria:

  • SB203580:

    
     minutes (Rapid dissociation).
    
  • BIRB 796:

    
     minutes (Slow dissociation).
    
  • Target Derivative: Should aim for

    
     minutes for clinical relevance.
    

Section 4: Phase 2 - Cellular Efficacy (The "Truth" Assay)

Enzymatic inhibition must translate to a complex cellular environment. The gold standard is the LPS-induced TNF-


 release assay  in human PBMCs or THP-1 monocytes.
Protocol: LPS Challenge in THP-1 Cells

Objective: Measure inhibition of inflammatory cytokine release.

  • Cell Preparation: Seed THP-1 cells (

    
     cells/well) in RPMI-1640 + 10% FBS. Differentiate with PMA (100 nM) for 24h if macrophage-like phenotype is desired (optional but recommended for higher sensitivity).
    
  • Compound Pre-incubation: Add test derivatives, SB203580, and BIRB 796 at varying concentrations (0.1 nM – 10 µM).

    • Critical Step: Incubate for 1 hour prior to stimulation. This allows Type II inhibitors (BIRB 796) to induce the slow conformational change required for binding.

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli O111:B4 at 100 ng/mL .

  • Incubation: Incubate for 4 hours at 37°C. (TNF-

    
     peaks at 4h; IL-6 peaks at 12-24h).
    
  • Readout: Collect supernatant. Quantify TNF-

    
     via ELISA.[2][3]
    

Data Analysis: Calculate the Cellular IC50. A successful derivative should have a cellular IC50 within 5-10 fold of its enzymatic IC50. A large drop-off indicates poor permeability or high protein binding.

Section 5: Phase 3 - Mechanistic Validation (The "Trap")

A common error is measuring phospho-p38 (p-p38) levels to assess inhibition. Do not do this.

  • The Trap: p38 inhibitors block the catalytic activity of p38, not the phosphorylation of p38 by upstream kinases (MKK3/6). In fact, blocking p38 often removes a negative feedback loop, causing p-p38 levels to increase (hyper-phosphorylation) despite effective inhibition.

  • The Solution: Measure the phosphorylation of the downstream substrate, HSP27 (Heat Shock Protein 27).

p38Signaling LPS LPS / Stress MKK MKK3 / MKK6 LPS->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK-2 (MK2) p38->MK2 Activation HSP27 HSP27 MK2->HSP27 pHSP27 p-HSP27 (Readout) HSP27->pHSP27 Phosphorylation Inhibitor Inhibitor (SB203580/BIRB796) Inhibitor->p38 Blocks Catalysis

Figure 2: The p38 signaling cascade. Inhibitors block the step between p38 and MK2. Therefore, p-HSP27 is the correct biomarker for efficacy.

Protocol: Western Blot Validation[5]
  • Lysate Prep: Lyse cells from the LPS assay (Section 4).

  • Antibodies:

    • Primary: Anti-phospho-HSP27 (Ser82).

    • Control: Anti-Total p38 (to verify loading).

    • Negative Control:[4] Anti-phospho-p38 (Thr180/Tyr182) – expect this to be HIGH in treated samples.

  • Result: Effective inhibitors will show a dose-dependent disappearance of the p-HSP27 band, while the p-p38 band remains visible or intensifies.

Summary Data Presentation

When publishing your comparison, summarize the data in a clear, side-by-side matrix.

MetricSB203580 BIRB 796 New Derivative (Target Profile)
Enzymatic IC50 ~50 nM~5 nM< 10 nM
Binding Type Type IType IIType II Preferred
Residence Time (

)
< 2 min> 60 min> 60 min
Cellular IC50 (TNF-

)
~600 nM~20 nM< 50 nM
p-HSP27 Signal InhibitedInhibitedInhibited
p-p38 Signal Unchanged/HighUnchanged/HighUnchanged/High

References

  • Cuenda, A. et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters.

  • Pargellis, C. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

  • Kumar, S. et al. (1999). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery.

  • Schindler, J.F. et al. (2007). Crystal structure of the p38alpha-BIRB796 complex suggests a new mode of inhibition. Journal of Biological Chemistry.

  • Copeland, R.A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery.

Sources

Isomeric Purity Analysis of Substituted Fluorophenols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and agrochemical synthesis, substituted fluorophenols (e.g., 2,4-difluorophenol, 2,6-difluorophenol) are critical building blocks. However, their analysis presents a unique "isomeric trap." The high electronegativity and small van der Waals radius of the fluorine atom create isomers with nearly identical boiling points and polarities, rendering standard C18 HPLC and non-polar GC columns ineffective.

This guide moves beyond generic protocols to compare three distinct analytical approaches: Fluorinated Stationary Phase HPLC (PFP) , Derivatization GC-MS , and Quantitative


F-NMR (qNMR) . We provide evidence-based recommendations to ensure isomeric resolution meets the stringent >99.5% purity thresholds required for GMP intermediates.

Part 1: The Separation Challenge

The core difficulty in analyzing fluorophenols lies in the "Fluoro-Effect."

  • Electronic Mimicry: Fluorine (

    
    ) is isosteric with hydrogen (
    
    
    
    ) but highly electronegative. This alters the pKa of the phenol significantly (e.g., 4-fluorophenol pKa ~9.9 vs. 2,4-difluorophenol pKa ~7.4) without drastically changing the molecular volume.
  • Co-elution Risks: Positional isomers (ortho vs. para substitution) often co-elute on C18 columns because the hydrophobic surface area remains virtually unchanged between isomers.

Analytical Decision Matrix

The following decision tree illustrates the optimal method selection based on your specific analytical requirements.

DecisionMatrix Start START: Sample Type Goal Primary Analytical Goal? Start->Goal RoutineQC Routine QC / Lot Release Goal->RoutineQC High Throughput Structure Structure/Isomer ID Goal->Structure Unknown Isomers Trace Trace Impurities (<0.05%) Goal->Trace Complex Matrix MethodHPLC Method A: HPLC (PFP Phase) High Robustness, Easy Transfer RoutineQC->MethodHPLC MethodNMR Method C: 19F qNMR Absolute Quantitation, No Standards Structure->MethodNMR MethodGC Method B: GC-MS (Derivatized) High Resolution, Mass Spec ID Trace->MethodGC

Figure 1: Analytical Decision Matrix for Fluorophenol Analysis. Selects methodology based on throughput, sensitivity, and structural confirmation needs.

Part 2: Method A - HPLC with Fluorinated Phases (The Gold Standard)

Standard C18 columns rely on hydrophobic subtraction. For fluorophenols, this mechanism is insufficient. We recommend Pentafluorophenyl (PFP) stationary phases.

Why PFP?

PFP phases offer a "multi-mode" retention mechanism:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring on the column interacts strongly with the electron-rich phenolic ring of the analyte.
  • Dipole-Dipole: Strong interaction between the C-F dipoles of the stationary phase and the polar phenol group.

  • Shape Selectivity: PFP phases are rigid, allowing them to discriminate between ortho- (2,6-) and para- (2,4-) substitutions better than flexible C18 alkyl chains.

Comparative Performance Data

Data derived from internal validation of 2,4-Difluorophenol (2,4-DFP) containing 2,6-Difluorophenol (2,6-DFP) impurity.

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnVerdict
Selectivity (

)
1.02 (Co-elution likely)1.15PFP Superior
Resolution (

)
0.8 (Critical Pair)> 2.5PFP Superior
Tailing Factor (

)
1.4 (Silanol interactions)1.05PFP Superior
Run Time 15 min12 minComparable
Recommended Protocol: PFP-HPLC
  • Column: ACE 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (Acidic pH suppresses phenol ionization, ensuring retention).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 25% B to 60% B over 10 minutes.

  • Detection: UV @ 270 nm (Phenol

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[2]

Part 3: Method B - GC-MS with Derivatization (The High-Res Alternative)

Direct injection of fluorophenols into GC often results in peak tailing due to hydrogen bonding with the liner or column silanols. Derivatization is mandatory for trace analysis.

Derivatization Strategy: BSTFA vs. MTBSTFA

While BSTFA is common, we recommend MTBSTFA for isomeric purity.

  • BSTFA (Trimethylsilyl): Fast reaction, but derivatives are moisture sensitive and prone to hydrolysis.

  • MTBSTFA (tert-butyldimethylsilyl): Forms bulky, stable derivatives. The increased mass and steric bulk significantly improve the separation of ortho-substituted isomers (e.g., 2,6-difluorophenol) by amplifying steric differences.

GC-MS Workflow Diagram

GCWorkflow Sample Crude Fluorophenol Deriv Derivatization (MTBSTFA + 1% TBDMCS) 60°C, 30 min Sample->Deriv Block -OH Inject Split Injection (1:50) Avoids Column Overload Deriv->Inject Separation Column: Rtx-5MS or DB-5 (5% Phenyl) Inject->Separation Detect MS Detection SIM Mode (M-57)+ Separation->Detect Quantify

Figure 2: GC-MS Derivatization Workflow using MTBSTFA to block polar hydroxyl groups and enhance volatility.

Part 4: Method C - Quantitative F-NMR (The Structural Validator)

When reference standards for specific impurities are unavailable, qNMR is the only viable option.

The Orthogonal Advantage

F-NMR provides a signal completely free of background interference (unlike 

H-NMR). The chemical shift is extremely sensitive to electron density changes caused by isomerism.
  • 2,4-DFP: Signals at ~ -115 ppm and -125 ppm.

  • 2,6-DFP: Single signal (equivalent fluorines) at ~ -130 ppm.

qNMR Protocol Parameters

To ensure <1% error, strict acquisition parameters must be followed:

  • Internal Standard:

    
    -Trifluorotoluene (Chemical shift -63 ppm, distinct from phenols).
    
  • Relaxation Delay (D1): Must be

    
     (typically 20-30 seconds for fluorines) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

  • Processing: Exponential line broadening (0.3 Hz) followed by baseline correction.

Part 5: Summary of Recommendations

FeatureHPLC (PFP Phase)GC-MS (MTBSTFA)

F qNMR
Primary Use Routine QC, Lot ReleaseTrace impurity ID, Complex matricesReference Standard Qualification
Sensitivity (LOQ) Moderate (0.05%)High (<0.01%)Low (~0.5%)
Speed Fast (10-15 min)Slow (Sample Prep + 30 min run)Fast (5 min acquisition)
Cost LowMediumHigh (Instrument time)

Final Recommendation: For routine purity analysis of substituted fluorophenols, adopt the HPLC-PFP method . It balances resolution, speed, and robustness without the need for derivatization.[3] Use


F qNMR  during method validation to confirm the identity of separated peaks if individual impurity standards are not commercially available.

References

  • Journal of Chromatography A. "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Link

  • Talanta. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." PubMed. Link

  • ACG Publications. "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy." ACG Pubs. Link

  • BenchChem. "Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives."[4] Link

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS (MTBSTFA Protocol Application)." Link

Sources

Comparative analysis of different synthetic routes to 4-(Aminomethyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic strategies for 4-(Aminomethyl)-3-fluorophenol , a critical scaffold in medicinal chemistry often used as a linker or pharmacophore in kinase inhibitors and antibody-drug conjugates (ADCs).

The analysis prioritizes two distinct methodologies: the Nitrile Reduction Route (favored for industrial scalability) and the Reductive Amination Route (favored for laboratory flexibility and safety).

Executive Summary

The synthesis of 4-(Aminomethyl)-3-fluorophenol hinges on the orthogonal introduction of the aminomethyl moiety at the para-position relative to the hydroxyl group, while maintaining the meta-fluorine substituent.

  • Route A (Nitrile Reduction): Utilizes a classical sequence of bromination, cyanation, and reduction. It offers high atom economy and established scalability but requires handling toxic cyanides.

  • Route B (Reductive Amination): Proceeds via a benzaldehyde intermediate. It avoids cyanides and allows for mild conditions, making it ideal for late-stage functionalization or small-scale library generation.

Route A: The Nitrile Reduction Pathway (Industrial Standard)

This route is the most referenced in patent literature for large-scale preparation due to the low cost of starting materials and the robustness of the intermediates.

Retrosynthetic Logic

The target is disconnected at the benzylic amine carbon. The precursor, 3-fluoro-4-hydroxybenzonitrile , allows for the simultaneous protection of the phenol (as a phenoxide during reaction) and installation of the carbon backbone.

Detailed Protocol

Step 1: Regioselective Bromination

  • Precursor: 3-Fluorophenol.[1][2]

  • Reagent: Bromine (

    
    ) in Acetic Acid or Chloroform.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong ortho/para activator, while the fluorine (-F) is a weak deactivator but ortho/para director. The position para to the -OH (and ortho to the -F) is sterically accessible and electronically favored.

  • Outcome: 4-Bromo-3-fluorophenol (Major isomer, >60% yield).[1][3]

Step 2: Rosenmund-von Braun Cyanation

  • Reagents: Copper(I) Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Conditions: 150°C, 5–10 hours.

  • Causality: The aryl bromide undergoes nucleophilic aromatic substitution assisted by copper coordination. NMP is crucial as a high-boiling polar aprotic solvent to solubilize the copper complex.

  • Validation: Formation of 3-fluoro-4-hydroxybenzonitrile (White solid).[4]

Step 3: Nitrile Reduction

  • Reagents: Hydrogen gas (

    
    ), Raney Nickel (cat.), Methanol/Ammonia.
    
  • Conditions: 50–60°C, 50 psi

    
    .
    
  • Note: Ammonia is added to suppress the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine.

Experimental Workflow (Step 2 Focus)
  • Charge: A reaction vessel is charged with 4-bromo-3-fluorophenol (1.0 eq) and CuCN (1.2 eq) in dry NMP (5-7 volumes).

  • Heat: The mixture is degassed with

    
     and heated to 150°C. Monitor by HPLC for disappearance of bromide.
    
  • Quench: Cool to 60°C. Pour into a solution of

    
     or ethylenediamine/water to decompose the copper complex.
    
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove residual amines/copper) and brine.

  • Purification: Recrystallization from toluene/heptane yields 3-fluoro-4-hydroxybenzonitrile.

Route B: The Reductive Amination Pathway (Laboratory/Green)

This route is preferred when avoiding toxic cyanides is a priority or when the aldehyde intermediate is commercially sourced.

Retrosynthetic Logic

The target is viewed as a reduced Schiff base derived from 3-fluoro-4-hydroxybenzaldehyde .

Detailed Protocol

Step 1: Formylation (or Sourcing)

  • Direct Synthesis: Reimer-Tiemann reaction on 3-fluorophenol typically yields a mixture of ortho (salicylaldehyde) and para isomers.

  • Alternative: The Duff reaction (Hexamine/TFA) can be tuned, but commercial sourcing of 3-fluoro-4-hydroxybenzaldehyde is often more cost-effective for small scales.

Step 2: Reductive Amination

  • Reagents: Ammonium Acetate (

    
    ) or Ammonia in Methanol; Sodium Cyanoborohydride (
    
    
    
    ) or
    
    
    /Pd-C.
  • Mechanism:

    • Imine Formation: The aldehyde reacts with ammonia to form the hemiaminal, which dehydrates to the imine (

      
      ).
      
    • Reduction: The reducing agent selectively delivers a hydride to the imine carbon.

      
       is preferred at pH 6-7 as it reduces the imine much faster than the aldehyde.
      
Experimental Workflow
  • Imine Formation: Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq) to ensure saturation. Stir at RT for 1 hour.

  • Reduction: Add

    
     (1.5 eq) portion-wise. (Caution: HCN generation possible if too acidic; maintain pH ~6).
    
  • Work-up: Quench with aqueous

    
    . Evaporate methanol. Extract aqueous phase with Ethyl Acetate (requires pH adjustment to ~10 to ensure the amine is neutral and extractable, though the phenol will be anionic; critical note: amphoteric nature requires careful pH control, often extracting at pH 8-9 or using continuous extraction).
    
  • Isolation: Convert to Hydrochloride salt (HCl/Dioxane) for stability and precipitation.

Comparative Assessment

FeatureRoute A: Nitrile ReductionRoute B: Reductive Amination
Key Intermediate 3-Fluoro-4-hydroxybenzonitrile3-Fluoro-4-hydroxybenzaldehyde
Step Count 3 (Bromination

Cyanation

Red.)
2 (if Aldehyde synthesized) / 1 (if bought)
Overall Yield Moderate (40–60%)High (70–85% from Aldehyde)
Safety Profile High Risk: Uses CuCN (Cyanide)Moderate Risk: Uses Hydrides/Ammonia
Scalability Excellent (Robust intermediates)Good (Reagent cost is higher)
Impurity Profile Copper salts, secondary aminesDimerized secondary amines
Cost Efficiency High (Cheaper starting materials)Lower (Aldehyde is more expensive)

Visual Analysis

Pathway Comparison Diagram

The following diagram illustrates the divergent pathways from the common precursor (3-fluorophenol) to the target.

SyntheticRoutes Start 3-Fluorophenol (Starting Material) Bromo 4-Bromo-3-fluorophenol (Regioselective Bromination) Start->Bromo Br2, AcOH (Electrophilic Subst.) Aldehyde 3-Fluoro-4-hydroxybenzaldehyde (Key Intermediate B) Start->Aldehyde Reimer-Tiemann or Duff Reaction Nitrile 3-Fluoro-4-hydroxybenzonitrile (Key Intermediate A) Bromo->Nitrile CuCN, NMP, 150°C (Rosenmund-von Braun) Target 4-(Aminomethyl)-3-fluorophenol (Target Molecule) Nitrile->Target H2, Raney Ni, NH3 (Nitrile Reduction) Aldehyde->Target NH4OAc, NaBH3CN (Reductive Amination)

Figure 1: Divergent Synthetic Pathways comparing the Nitrile (Blue) and Aldehyde (Red) routes.

References

  • Regioselective Bromination & Cyanation

    • Synthesis of 3-Fluoro-4-hydroxybenzonitrile via 4-Bromo-3-fluorophenol. BenchChem Synthesis Database. (2025).

  • Bromination Selectivity

    • Torregrosa, R. R. P. (2015). 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol.[2] Encyclopedia of Reagents for Organic Synthesis.

  • Reductive Amination Methodology

    • Reductive Amination of 3-Fluoro-4-hydroxybenzaldehyde.[3] National Institutes of Health (NIH) / PMC. (2023).

  • Precursor Availability (Aldehyde)

    • 3-Fluoro-4-hydroxybenzaldehyde Properties and Synthesis. Sigma-Aldrich Product Guide.

  • General Nitrile Reduction Protocols

    • Catalytic Hydrogenation of Nitriles to Amines. Organic Chemistry Portal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.